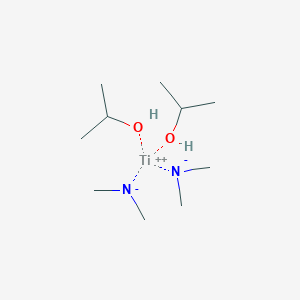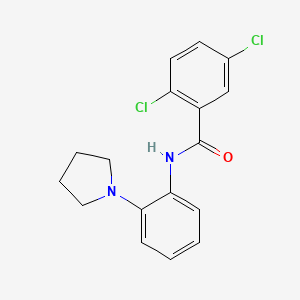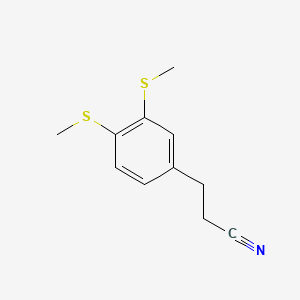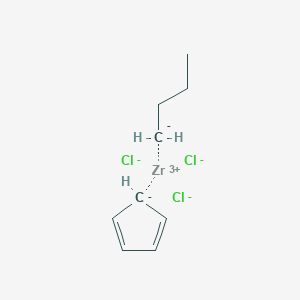
4-Methoxy-3-(trifluoromethyl)benzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(trifluoromethyl)benzyl is an organic compound characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl can be achieved through several methods. One common approach involves the bromination of this compound alcohol to form this compound bromide . This reaction typically requires the use of bromine or a brominating agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzyl bromide derivative can undergo nucleophilic substitution reactions to form various substituted benzyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(trifluoromethyl)benzyl is utilized in a wide range of scientific research applications, including:
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzyl: Lacks the methoxy group, leading to variations in its applications and interactions.
4-Methoxy-3-(trifluoromethyl)benzyl chloride: Similar structure but with a chloride group instead of a bromide, affecting its reactivity in substitution reactions.
Uniqueness
This compound is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3O |
|---|---|
Peso molecular |
189.15 g/mol |
InChI |
InChI=1S/C9H8F3O/c1-6-3-4-8(13-2)7(5-6)9(10,11)12/h3-5H,1H2,2H3 |
Clave InChI |
HUPHVNYYQZKMSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[CH2])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)


![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)

